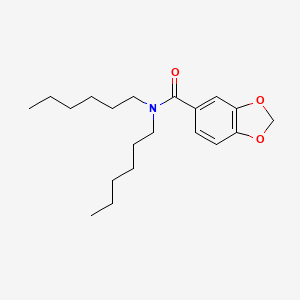
N,N-dihexyl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dihexyl-1,3-benzodioxole-5-carboxamide is a chemical compound with the molecular formula C20H31NO3. It belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dihexyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N,N-dihexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dihexyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-dihexyl-1,3-benzodioxole-5-amine.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of N,N-dihexyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to inhibit enzymes like tyrosinase and epidermal growth factor receptor (EGFR), which are involved in cancer cell proliferation.
Pathways Involved: It induces apoptosis (programmed cell death) and cell cycle arrest, particularly in the G2-M phase, thereby inhibiting cancer cell growth.
Comparaison Avec Des Composés Similaires
- N,N-diethyl-4-hydroxy-1,3-benzodioxole-5-carboxamide
- N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
Comparison: N,N-dihexyl-1,3-benzodioxole-5-carboxamide is unique due to its dihexyl substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and bioavailability profiles, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
438457-12-6 |
|---|---|
Formule moléculaire |
C20H31NO3 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N,N-dihexyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H31NO3/c1-3-5-7-9-13-21(14-10-8-6-4-2)20(22)17-11-12-18-19(15-17)24-16-23-18/h11-12,15H,3-10,13-14,16H2,1-2H3 |
Clé InChI |
CGFBTZVWSIRZBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)





![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)


